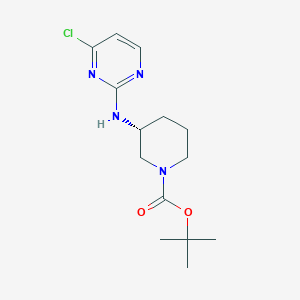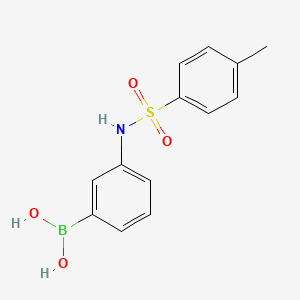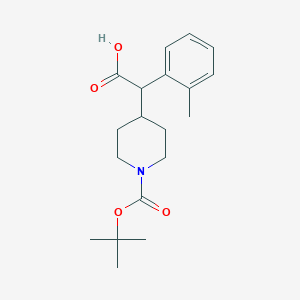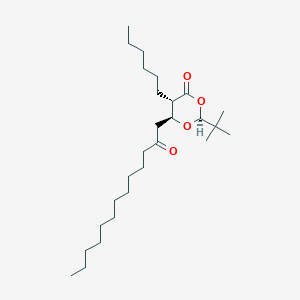![molecular formula C18H14N2O2 B11836578 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one CAS No. 110570-18-8](/img/structure/B11836578.png)
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one is an organic compound that belongs to the class of chromeno-pyrazolones This compound is characterized by its unique structure, which combines a chromene ring with a pyrazolone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by the use of copper(II) as a catalyst, promoting an oxidative cascade that forms both carbon-carbon and carbon-nitrogen bonds . The reaction conditions are optimized to ensure high yield and purity, with the reaction typically carried out under aerobic conditions at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反応の分析
Types of Reactions
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure but differ in the presence of sulfonyl groups.
2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones: These compounds have a quinoline moiety instead of a chromene ring.
Uniqueness
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one is unique due to its specific combination of a chromene ring with a pyrazolone moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its uniqueness and utility in scientific research .
特性
CAS番号 |
110570-18-8 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
3-methyl-1-(4-methylphenyl)chromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-9-13(10-8-11)20-17-14-5-3-4-6-15(14)22-18(21)16(17)12(2)19-20/h3-10H,1-2H3 |
InChIキー |
JLDMZWPPTDNQSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




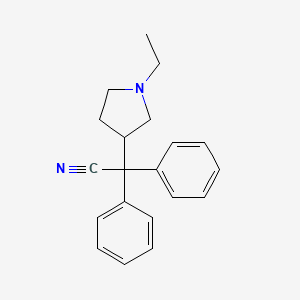
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)




